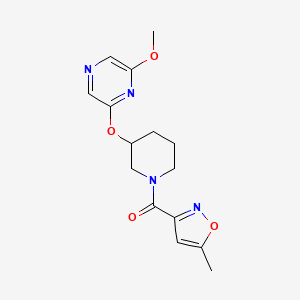

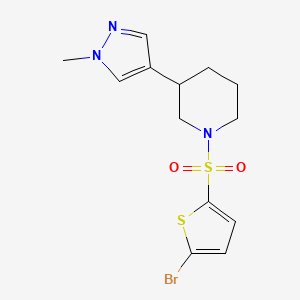

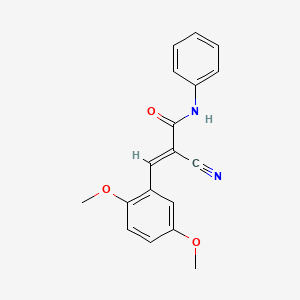

![molecular formula C9H6BrLiN2O2 B2670236 Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2408966-53-8](/img/structure/B2670236.png)

Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound . It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocycle . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Scientific Research Applications

Aging and Neuroprotection

Lithium-induced Delayed Aging : Lithium has been shown to extend longevity in Caenorhabditis elegans through a mechanism involving altered gene expression related to nucleosome-associated functions. This suggests a role for lithium in modulating histone methylation and chromatin structure, potentially applicable in research on aging and longevity (McColl et al., 2008).

Neuroprotective Effects : Lithium offers protection against excitotoxicity in various central nervous system neurons. This neuroprotection, attributed to the inhibition of NMDA receptor-mediated calcium influx, has implications for treating neurodegenerative diseases and understanding lithium's efficacy in bipolar disorder management (Nonaka, Hough, & Chuang, 1998).

Electrochemical Applications

Ionic Liquid Electrolytes for Batteries : Research has investigated the stability, ionic conductivity, and viscosity of imidazolium-based ionic liquids as electrolytes for lithium batteries. These properties are crucial for designing high-voltage rechargeable batteries, indicating the potential of lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives in energy storage technologies (Kazemiabnavi, Zhang, Thornton, & Banerjee, 2016).

Lithium Ions from Salt Lake Brine : A study has shown the efficient recovery of lithium ions from salt lake brine using heteropolyacid ionic liquid, indicating the significance of lithium compounds in resource recovery and environmental technologies (Wang et al., 2019).

Future Directions

The future directions for the study and application of “Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate” and related compounds could include further exploration of their biological activity and potential uses in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly methods for their synthesis could be a focus of future research .

properties

IUPAC Name |

lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2.Li/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJLTSMWAPTFLA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=C2N1C=CC=C2Br)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2670156.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenylthio)acetamide](/img/structure/B2670160.png)

![Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate](/img/structure/B2670164.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2670166.png)

![6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2670176.png)